MGAT2 Isoform Potency: TP-020 vs. Human and Murine Enzyme Baselines
TP-020 exhibits sub-nanomolar to low nanomolar inhibitory activity against recombinant human MGAT2 (IC50 = 7.8 nM) and mouse MGAT2 (IC50 = 2.4 nM) in enzymatic assays [1]. The mouse isoform is approximately 3.25-fold more sensitive to TP-020 inhibition than the human isoform, a species-specific differential that should inform preclinical study design and cross-species data interpretation.
| Evidence Dimension | IC50 for MGAT2 inhibition |
|---|---|
| Target Compound Data | Human MGAT2: 7.8 nM; Mouse MGAT2: 2.4 nM |
| Comparator Or Baseline | Human MGAT2 baseline vs. Mouse MGAT2 baseline |
| Quantified Difference | 3.25-fold higher potency in mouse vs. human |
| Conditions | Enzymatic assay using recombinant human and mouse MGAT2 enzymes |
Why This Matters
This species-specific potency differential enables researchers to accurately calibrate dosing regimens when translating findings between murine preclinical models and human target engagement predictions.
- [1] Take K, Mochida T, Maki T, Satomi Y, Hirayama M, Nakakariya M, Amano N, Adachi R, Sato K, Kitazaki T, Takekawa S. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization. PLoS One. 2016;11(3):e0150976. View Source
